molecular formula C13H15ClN2O5 B1597863 Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate CAS No. 219793-85-8

Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate

Cat. No. B1597863
CAS RN: 219793-85-8
M. Wt: 314.72 g/mol
InChI Key: YTBWWHUBOGTCHG-UHFFFAOYSA-N
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Description

Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate is a chemical compound with the molecular formula C13H15ClN2O5 . It is also known as iethyl2-[(2-chloropyridine-3-carbonyl)amino]propanedioate and 2-[[(2-chloro-3-pyridinyl)-oxomethyl]amino]propanedioic acid diethyl ester .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 5 oxygen atoms . The average mass of the molecule is 314.722 Da and the monoisotopic mass is 314.066956 Da .

Scientific Research Applications

Role in Anticancer Drug Synthesis

Diethyl 2-(2-chloronicotinoyl)malonate has been identified as a significant intermediate for the synthesis of small molecule anticancer drugs. It acts on signaling pathways involved in cancer cell growth, further hindering cell growth and promoting apoptosis. The compound is synthesized from 2-chloronicotinic acid, an easily available compound, through a two-step process with an 83.3% total yield. This synthesis pathway is essential for developing targeted inhibitors that play a crucial role in modern cancer treatment strategies (Xiong et al., 2018).

Enantiomeric Resolution and Derivative Synthesis

Diethyl malonate derivatives have been utilized for synthesizing racemic 2-amino-5-hexenoic acid derivatives, which were efficiently resolved into L- and D-enantiomers using α-chymotrypsin or L-acylase. This process underscores the compound's utility in producing enantiomerically pure amino acids, essential for various pharmaceutical applications (Krishnamurthy et al., 2015).

Supramolecular Assembly Formation

Research into the crystal structures of derivatives of diethyl 2-(((aryl)amino)methylene)malonate (DAM) has provided insights into supramolecular assembly formation assisted via non-covalent interactions. These studies reveal the importance of intramolecular hydrogen bonding in determining molecular conformation and highlight the compound's potential in designing new materials with specific structural characteristics (Shaik et al., 2019).

Electrophilic Amination Reagent

Diethyl 2-[N-(p-methoxyphenyl)imino]malonate's ability to undergo amination reactions with alkyl Grignard reagents to give N-alkylation products showcases its role as a convenient electrophilic amination reagent. This property is pivotal for synthesizing primary amines, which are fundamental building blocks in organic synthesis (Niwa et al., 2002).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

diethyl 2-[(2-chloropyridine-3-carbonyl)amino]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O5/c1-3-20-12(18)9(13(19)21-4-2)16-11(17)8-6-5-7-15-10(8)14/h5-7,9H,3-4H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBWWHUBOGTCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379123
Record name Diethyl [(2-chloropyridine-3-carbonyl)amino]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219793-85-8
Record name Diethyl [(2-chloropyridine-3-carbonyl)amino]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate
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